7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one
Description
7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds widely recognized for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The presence of iodine and trifluoromethyl groups in this compound enhances its chemical reactivity and potential for various applications.
Properties
IUPAC Name |
7-hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3IO3/c11-10(12,13)7-3-6(16)4-1-2-5(15)8(14)9(4)17-7/h1-3,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOPXVDSTDTVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=C(O2)C(F)(F)F)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one typically involves the iodination of a chromenone precursor. One common method includes the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with iodine and a suitable oxidizing agent under controlled conditions . The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the chromenone ring can undergo reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products:
- Substituted chromenones with various functional groups.
- Oxidized or reduced derivatives of the parent compound.
- Coupled products with extended conjugation or additional functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Compounds similar to 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one have been studied for their antioxidant properties. Research indicates that flavonoids with similar structures exhibit significant free radical scavenging capabilities, which can be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Properties : Recent studies have demonstrated that certain derivatives of chromenone compounds possess antimicrobial activities against various bacterial strains. For instance, a related tricyclic flavonoid showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
- Anticancer Potential : The structural characteristics of chromenones allow them to interact with biological targets involved in cancer progression. Investigations into similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Material Science Applications
- Fluorescent Dyes : Due to its unique molecular structure, 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one can be utilized as a fluorescent dye in various imaging applications. The trifluoromethyl group enhances the photostability and fluorescence properties, making it suitable for biological imaging techniques .
- Organic Electronics : The compound's electronic properties are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for developing efficient electronic devices .
Environmental Applications
- Pollution Monitoring : Compounds like 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one can serve as indicators of environmental pollution due to their sensitivity to changes in chemical environments. They can be used in sensor technologies to detect pollutants in water systems .
- Bioremediation Agents : The potential of chromenone derivatives in bioremediation efforts is being investigated, particularly their ability to degrade harmful pollutants through enzymatic reactions .
Case Study 1: Antioxidant Efficacy
A study evaluating the antioxidant properties of flavonoid derivatives demonstrated that compounds with structural similarities to 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one exhibited significant radical scavenging activity, with IC50 values comparable to established antioxidants like quercetin.
Case Study 2: Antimicrobial Activity
In vitro tests on a synthesized tricyclic flavonoid revealed an MIC of 0.24 µg/ml against Staphylococcus aureus, showcasing the potential of chromenone derivatives as effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one is largely dependent on its interaction with biological targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . Additionally, the iodine atom can participate in halogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
- 7-Hydroxy-3-(4-iodophenoxy)-8-methyl-2-trifluoromethyl-chromen-4-one
- 7-Hydroxy-3-phenoxy-2-trifluoromethyl-chromen-4-one
- 7-Hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)-4H-chromen-4-one
Uniqueness: 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both iodine and trifluoromethyl groups enhances its potential for diverse applications compared to other similar compounds .
Biological Activity
7-Hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family, which exhibits a wide array of biological activities. The unique combination of iodine and trifluoromethyl groups enhances its chemical reactivity, making it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms, and potential applications based on diverse research findings.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | 7-hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one |
| CAS Number | 2254029-93-9 |
| Molecular Formula | C10H4F3IO |
| Molecular Weight | 356.04 g/mol |
| Physical State | Solid |
Structure
The compound features a chromenone backbone with hydroxyl, iodo, and trifluoromethyl substituents, which contribute to its unique chemical properties and biological activities.
The biological activity of 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action.
Antimicrobial Activity
Research indicates that derivatives of chromenones, including 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one, exhibit significant antimicrobial properties. In particular:
- Studies have demonstrated that certain derivatives possess antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 μg/mL .
- Comparative analyses show that some derivatives outperform standard antifungal agents like Azoxystrobin .
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Notably:
- It has been identified as a small molecule MYC inhibitor, disrupting MYC/MAX dimerization and impairing MYC-driven gene expression .
- Preclinical studies indicate that it can suppress tumor growth in vivo and enhance immune cell infiltration in tumors, suggesting its utility in cancer immunotherapy .
Case Study 1: Antifungal Activity Assessment
A series of fluorinated derivatives of 7-hydroxycoumarin were synthesized and evaluated for antifungal activity against Botrytis cinerea and Rhizoctonia solani. The results showed that the derivatives exhibited EC50 values significantly lower than traditional antifungal agents, indicating their potential as effective treatments .
Case Study 2: Anticancer Efficacy
A study focusing on small molecule inhibitors targeting MYC revealed that 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one analogs effectively engaged MYC within cells, leading to increased proteasome-mediated degradation of MYC. This suggests a promising avenue for developing novel anticancer therapeutics .
Comparative Analysis with Related Compounds
To better understand the biological activity of 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 7-Hydroxycoumarin | Antimicrobial, anti-inflammatory |
| 7-Hydroxy-3-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one | Anticancer properties |
| 7-Hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one | Moderate antimicrobial activity |
The presence of specific functional groups in these compounds influences their reactivity and biological efficacy.
Q & A
Q. What are the optimized synthetic routes for 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one, and how do reaction conditions influence yield?
The compound is typically synthesized via Mannich reactions or halogenation of chromen-4-one derivatives. For example, iodine substitution at position 8 can be achieved using iodine monochloride (ICl) in acetic acid under reflux, with yields dependent on stoichiometric ratios and reaction time . The trifluoromethyl group is often introduced via nucleophilic substitution using trifluoromethylating agents (e.g., TMSCF₃) in the presence of a base like K₂CO₃ in DMF . Purity is confirmed by HPLC (>95%) and NMR spectroscopy.
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
X-ray crystallography is used to resolve the crystal structure, with key parameters including bond angles (e.g., C8-I bond length ~2.1 Å) and packing motifs . Complementary techniques include:
Q. What are the stability and storage recommendations for this compound under laboratory conditions?
The compound is sensitive to light and moisture. Storage at –20°C under inert gas (argon) in amber vials is recommended. Stability tests via TGA/DSC show decomposition above 200°C, with no significant degradation at room temperature for 6 months when stored properly .
Advanced Research Questions
Q. How does the iodine substituent at position 8 influence electronic properties and reactivity in cross-coupling reactions?
The C8-iodo group acts as a directing group for Suzuki-Miyaura or Ullmann couplings, enabling aryl/heteroaryl introductions. DFT calculations suggest the iodine’s electronegativity lowers the LUMO energy at C7 and C9, enhancing electrophilic substitution . Experimental studies show Pd-catalyzed coupling with phenylboronic acid achieves >80% yield in DMF/H₂O at 80°C .
Q. What mechanistic insights explain the antimicrobial activity of this compound, and how do structural modifications alter efficacy?
In docking studies , the trifluoromethyl group enhances hydrophobic interactions with bacterial enzyme active sites (e.g., DNA gyrase). The hydroxyl at C7 forms hydrogen bonds with Arg456 in E. coli topoisomerase IV, while iodine at C8 improves membrane permeability . Modifying the hydroxyl to methoxy reduces activity by 60%, highlighting its role in target binding .
Q. Can computational modeling predict fluorescence properties, and how do substituents affect Stokes shifts?
TD-DFT simulations reveal that the trifluoromethyl group induces a bathochromic shift (~30 nm) due to electron-withdrawing effects, while the hydroxyl group at C7 enhances fluorescence quantum yield (Φ = 0.42 in ethanol) via intramolecular charge transfer . Experimental validation using fluorimetry shows a Stokes shift of 110 nm, suitable for bioimaging applications .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., 2–10 μM for antifungal activity) may arise from assay conditions (e.g., pH, serum content). Meta-analysis recommends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
